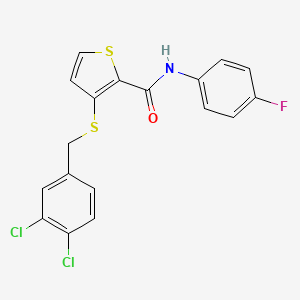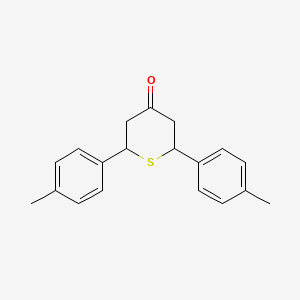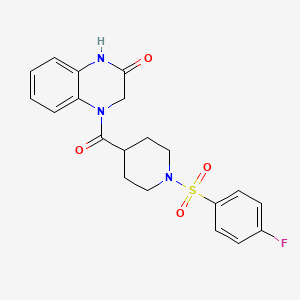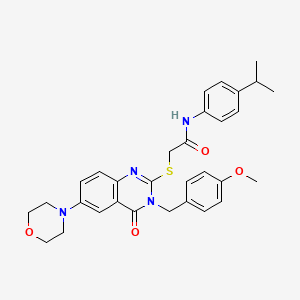
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C31H34N4O4S and its molecular weight is 558.7. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Studies on similar compounds, such as amide-containing isoquinoline derivatives, have explored their structural aspects and properties, including the formation of gels and crystalline solids in response to different mineral acids. These structural studies often aim to understand the chemical behavior and potential applications of these compounds in material science, highlighting their fluorescence properties under certain conditions (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitumor Activities
Several novel quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, some derivatives have demonstrated significant broad-spectrum antitumor activity, indicating potential applications in cancer research and therapy. The molecular docking methodologies used in these studies help identify how these compounds interact with biological targets, suggesting their mechanism of action against tumor cells (Al-Suwaidan et al., 2016).
Enzyme Inhibitory Activities
Compounds with similar structures have been synthesized and evaluated for their inhibitory activities against various enzymes, such as carbonic anhydrase and cholinesterase enzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction (Virk et al., 2018).
Synthesis and Characterization
The synthesis and characterization of new derivatives combining different chemical moieties, such as 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one, have been reported. These studies provide insights into the chemical synthesis techniques and analytical methods used to characterize novel compounds, paving the way for their potential applications in medicinal chemistry and pharmaceutical research (Nguyen, Pham, Tran, & Bui, 2022).
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c1-21(2)23-6-8-24(9-7-23)32-29(36)20-40-31-33-28-13-10-25(34-14-16-39-17-15-34)18-27(28)30(37)35(31)19-22-4-11-26(38-3)12-5-22/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNYZRZKNWEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)
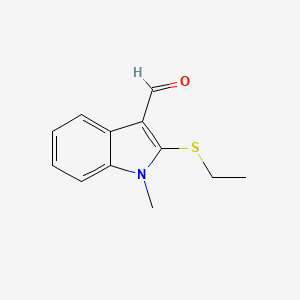

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)
![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)
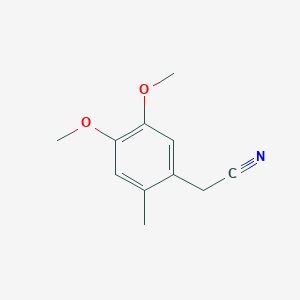
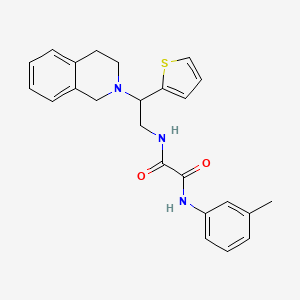
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)
